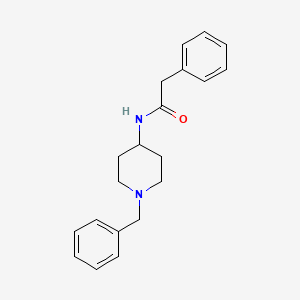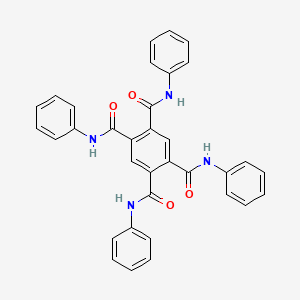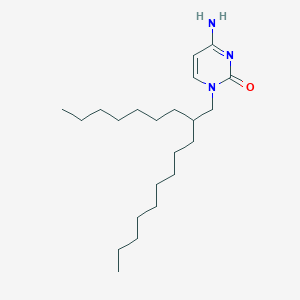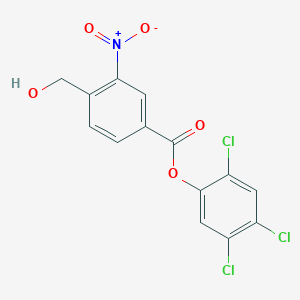
N-(1-benzylpiperidin-4-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-phenylacetamide typically involves the reaction of 1-benzylpiperidin-4-one with phenylacetic acid or its derivatives. One common method involves the reduction of N-(1-benzylpiperidin-4-ylidene)acetohydrazide using sodium borohydride in a mixture of ethanol and tetrahydrofuran . The reaction conditions often include stirring at room temperature and subsequent purification steps such as crystallization from acetone .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-benzylpiperidin-4-yl)-2-phenylacetic acid, while reduction may yield N-(1-benzylpiperidin-4-yl)-2-phenylethanol.
Applications De Recherche Scientifique
N-(1-benzylpiperidin-4-yl)-2-phenylacetamide has been explored for various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It can be used in the formulation of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an antagonist or agonist at certain receptor sites, modulating their activity and leading to various physiological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-benzylpiperidin-4-yl)acetohydrazide: This compound is structurally similar and has been studied for its potential analgesic properties.
N-(1-benzylpiperidin-4-yl)-2-furamide: This compound is used in pharmaceutical research and has similar structural features.
Uniqueness
N-(1-benzylpiperidin-4-yl)-2-phenylacetamide is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
132862-06-7 |
|---|---|
Formule moléculaire |
C20H24N2O |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
N-(1-benzylpiperidin-4-yl)-2-phenylacetamide |
InChI |
InChI=1S/C20H24N2O/c23-20(15-17-7-3-1-4-8-17)21-19-11-13-22(14-12-19)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,21,23) |
Clé InChI |
DCWZTDBABTVENH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14266181.png)



![4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14266207.png)
![Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane](/img/structure/B14266231.png)
![6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione](/img/structure/B14266236.png)

![N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride](/img/structure/B14266250.png)

![N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14266260.png)



